molecular formula C8H13ClN2O B13502032 3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole

Cat. No.: B13502032
M. Wt: 188.65 g/mol
InChI Key: ZMSMCMDJKRJIFZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chloromethyl group and a 2-methylbutan-2-yl group attached to the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted oxadiazoles with various functional groups.

    Oxidation Reactions: Formation of oxadiazole N-oxides.

    Reduction Reactions: Formation of hydrazine derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its bioactive effects. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2-[(2-methylbutan-2-yl)oxy]quinoline
  • 1-chloro-2-(chloromethyl)-3-[(2-methylbutan-2-yl)oxy]benzene

Uniqueness

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.

Biological Activity

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. Oxadiazoles have been studied for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₁ClN₂O
  • Molecular Weight : 188.65 g/mol

The presence of the chloromethyl group and the branched alkyl chain contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Oxadiazoles have shown promising antimicrobial properties. A study highlighted that various oxadiazole derivatives were effective against different strains of bacteria and fungi. The compound's chloromethyl group enhances its ability to penetrate microbial membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Activity

In vitro studies have demonstrated that oxadiazole derivatives can inhibit pro-inflammatory cytokines. The compound was tested in lipopolysaccharide (LPS)-activated macrophages, showing significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α500150
IL-630090

Anticancer Activity

The potential anticancer effects of oxadiazoles have been explored in several cancer cell lines. Research indicated that compounds with the oxadiazole scaffold can induce apoptosis in cancer cells through various mechanisms, including caspase activation and modulation of cell cycle progression.

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent publication evaluated the antimicrobial activity of several oxadiazole derivatives against multidrug-resistant bacterial strains. The study found that this compound exhibited superior activity compared to traditional antibiotics.
  • Case Study on Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of oxadiazoles in a murine model of arthritis. The results showed that administration of the compound significantly reduced joint swelling and inflammatory markers compared to untreated controls.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H13ClN2O/c1-4-8(2,3)7-10-6(5-9)11-12-7/h4-5H2,1-3H3

InChI Key

ZMSMCMDJKRJIFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NC(=NO1)CCl

Origin of Product

United States

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